1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Preparation of Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopentylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- 1-(Cyclopentylmethyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylmethyl and ethyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-N-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-12-11(16)10-8-15(14-13-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,12,16) |
InChI Key |
JYUIVNSIVIGZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)CC2CCCC2 |
Origin of Product |
United States |
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